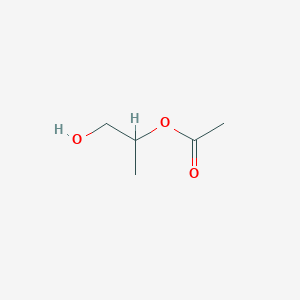

1,2-Propanediol, 2-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)8-5(2)7/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNKLTDJZSXVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863713 | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-01-3 | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Propanediol, 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol, 2-acetate, also known by synonyms such as 2-acetoxy-1-propanol and 1-hydroxy-2-propyl acetate, is an organic ester with the chemical formula C₅H₁₀O₃.[1][2] As a derivative of the widely utilized pharmaceutical excipient 1,2-propanediol (propylene glycol), this monoacetate ester holds significant interest for applications in drug formulation and chemical synthesis.[3][4] Its bifunctional nature, possessing both a hydroxyl and an acetate group, imparts a unique set of physicochemical properties that are critical to its function as a solvent, chemical intermediate, and potential component in drug delivery systems.

This technical guide provides a comprehensive overview of the core physical properties of this compound, grounded in authoritative data. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work. The causality behind the experimental determination of these properties is explained, ensuring a deeper understanding of their relevance and reliability.

Core Physical and Chemical Properties

The utility of any compound in a research or development setting is fundamentally dictated by its physical properties. These parameters govern its behavior in various environments and its compatibility with other substances.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1] |

| CAS Number | 6214-01-3 | [1][2] |

| Appearance | Colorless liquid (inferred from related compounds) | |

| Boiling Point | 191°C at 760 mmHg | [1] |

| Melting Point | Not commonly reported. For context, the parent compound, 1,2-propanediol, has a melting point of -60 °C.[5] | |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index | 1.42 | [1] |

| Flash Point | 77.5°C | [1] |

| Vapor Pressure | 0.1±0.8 mmHg at 25°C (Predicted) | [1] |

| LogP | -0.31 (Predicted) | [1] |

In-depth Analysis of Key Physical Properties

Boiling Point: The boiling point of 191°C at atmospheric pressure indicates a relatively low volatility for a molecule of its size.[1] This is attributable to the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding, thus requiring more energy to transition into the gaseous phase. This property is advantageous in formulations where solvent retention is desired during processing or storage.

Density: With a density of 1.05 g/cm³, this compound is slightly denser than water.[1] This is a critical parameter for fluid dynamics in manufacturing processes, including mixing, pumping, and storage, and is essential for accurate mass-to-volume conversions in formulation development.

Solubility: While explicit quantitative solubility data for this compound is not widely published, its structural isomer, 1,2-Propanediol, 1-acetate, is reported to be miscible with water, alcohols, and many organic solvents.[6] The presence of both a polar hydroxyl group and a moderately polar acetate group in the 2-acetate isomer strongly suggests a similar broad solubility profile. This amphiphilic character makes it a potentially versatile solvent for a wide range of active pharmaceutical ingredients (APIs), from moderately polar to nonpolar compounds.

Refractive Index: The refractive index of 1.42 is a measure of how light propagates through the substance and is a unique physical constant that can be used for identification and purity assessment.[1] Any deviation from this value could indicate the presence of impurities.

Flash Point: A flash point of 77.5°C categorizes this compound as a combustible liquid.[1] This is a crucial piece of safety information, dictating the necessary precautions for handling, storage, and transportation to mitigate fire hazards.

Relevance in Drug Development

The parent compound, 1,2-propanediol, is a cornerstone excipient in the pharmaceutical industry, valued for its roles as a solvent, co-solvent, humectant, and preservative in a vast array of formulations, including oral, topical, and parenteral products.[3][4] The esters of propylene glycol, including the monoacetate, are also utilized as emulsifiers and stabilizers in food and pharmaceutical applications.[7]

The physical properties of this compound make it a compelling candidate for similar applications:

-

Solvent for Poorly Soluble APIs: Its predicted broad solubility profile could be leveraged to formulate drugs with poor water solubility, enhancing their bioavailability.

-

Component of Topical Formulations: The hydroxyl group can contribute to its humectant properties, making it suitable for use in creams and ointments. Its low volatility ensures it remains on the skin for an extended period.

-

Intermediate in Prodrug Synthesis: The free hydroxyl group provides a reactive site for further chemical modification, allowing for its use as a linker in the synthesis of prodrugs, where an API is chemically modified to improve its pharmacokinetic properties.

Experimental Determination of Physical Properties

The reliability of the physical property data is contingent upon the use of standardized and validated experimental protocols. For a compound like this compound, the following methodologies, based on ASTM International standards, represent the authoritative approach to ensure accuracy and reproducibility.

Workflow for Physical Property Determination

Caption: Workflow for the determination of physical properties of this compound.

Detailed Experimental Protocols

1. Determination of Boiling Point (Based on ASTM D1078) [8]

-

Principle: This method determines the distillation range of volatile organic liquids. The boiling point is the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, calibrated thermometer or thermocouple, and a heating mantle.

-

Procedure:

-

A measured volume of the purified this compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring all connections are secure.

-

The sample is heated at a controlled rate.

-

The initial boiling point is recorded as the temperature when the first drop of condensate falls from the condenser.

-

Heating is continued, and the temperature is recorded as the liquid distills.

-

The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

-

The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

-

-

Causality: This direct measurement of the liquid-vapor equilibrium temperature provides a fundamental physical constant. The distillation range also offers an indication of the sample's purity; a narrow boiling range suggests a high-purity compound.

2. Measurement of Density (Based on ASTM D4052) [9]

-

Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period.

-

Apparatus: Digital density meter with a thermostatically controlled measuring cell.

-

Procedure:

-

The instrument is calibrated using air and a certified reference standard (e.g., pure water).

-

The measuring cell is rinsed with a suitable solvent and dried.

-

The sample of this compound is introduced into the measuring cell, ensuring no air bubbles are present.

-

The cell is thermostatically controlled to a specific temperature (e.g., 20°C or 25°C).

-

The instrument measures the oscillation period and calculates the density.

-

-

Causality: This method provides a highly accurate and precise density measurement. The self-validating system relies on the initial calibration with materials of known density, ensuring the trustworthiness of the results.

3. Measurement of Refractive Index (Based on ASTM D1218) [10]

-

Principle: This method measures the refractive index of transparent liquids using a refractometer. The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance.

-

Apparatus: A high-precision refractometer (e.g., Abbe refractometer) with a circulating fluid bath for temperature control.

-

Procedure:

-

The refractometer is calibrated using a certified reference standard.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature.

-

Light from a monochromatic source (e.g., a sodium lamp) is passed through the sample.

-

The telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale.

-

-

Causality: The refractive index is a fundamental physical property that is highly sensitive to the composition of the substance. This makes it an excellent tool for quality control and for confirming the identity of a compound.

Conclusion

This compound is a versatile organic compound with a well-defined set of physical properties that make it a substance of interest for researchers, particularly in the field of drug development. Its characteristics as a slightly viscous, low-volatility liquid with a broad potential for solubility position it as a valuable solvent and chemical intermediate. A thorough understanding of its physical properties, supported by standardized experimental protocols, is paramount for its effective and safe application in the laboratory and in the development of new pharmaceutical formulations. The self-validating nature of the described experimental methods ensures a high degree of confidence in the obtained data, which is essential for scientific integrity and the advancement of research.

References

- ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021, www.astm.org

- ASTM D7777-21, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Portable Digital Density Meter, ASTM International, West Conshohocken, PA, 2021, www.astm.org

- ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022, www.astm.org

- ASTM D1217-20, Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer, ASTM International, West Conshohocken, PA, 2020, www.astm.org

- ASTM D3505-18, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International, West Conshohocken, PA, 2018, www.astm.org

- ASTM D5399-09(2018), Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography, ASTM International, West Conshohocken, PA, 2018, www.astm.org

- ASTM D1078-19, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019, www.astm.org

- ASTM D1120-21, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2021, www.astm.org

- ASTM D2887-19a, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography, ASTM International, West Conshohocken, PA, 2019, www.astm.org

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).

- Intertek. (n.d.). ASTM D 1078 : 2001 : R2001 Standard Test Method for Distillation Range of Volatile Organic Liquids.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- U.S. Environmental Protection Agency. (n.d.). This compound. In Substance Registry Services.

- European Medicines Agency. (2017). Propylene glycol used as an excipient.

- Google Patents. (n.d.). CN111491608A - Propylene glycol monoacetate mononitrate.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- European Medicines Agency. (2017). Questions and answers on propylene glycol used as an excipient in medicinal products for human use.

- GlobalRx. (n.d.). Drugs Containing Excipient (Inactive Ingredient) PROPYLENE GLYCOL MONOSTEARATE.

- Stenutz, R. (n.d.). 1,2-propanediol.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. 1,2-propanediol [stenutz.eu]

- 6. benchchem.com [benchchem.com]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

1,2-Propanediol, 2-acetate chemical structure and CAS number

An In-Depth Technical Guide to 1,2-Propanediol, 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 6214-01-3), a mono-acetate ester of propylene glycol. This document details its chemical identity, structure, and physicochemical properties. It further explores the nuanced challenges of its synthesis, emphasizing the critical issue of regioselectivity in esterification reactions. Standard analytical methodologies for its characterization and quantification are presented, alongside a discussion of its current and potential applications, particularly within the contexts of specialty solvents and chemical synthesis. This guide is intended to serve as a foundational resource for professionals in research and development, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound, also known as 1-hydroxypropan-2-yl acetate, is one of two structural isomers of propylene glycol monoacetate. Its counterpart, 1,2-Propanediol, 1-acetate (2-hydroxypropyl acetate), often dominates in non-selective synthesis due to the higher reactivity of the primary hydroxyl group of 1,2-propanediol. The "2-acetate" isomer, where the secondary hydroxyl group is acetylated, possesses distinct physicochemical properties that make it a subject of interest as a specialty solvent, a chemical intermediate, and a potential component in advanced formulations. Understanding its specific characteristics, synthesis challenges, and analytical profiles is crucial for its effective utilization in research, particularly in fields requiring precise solvent properties or tailored molecular building blocks.

Chemical Identity and Structure

Chemical Structure Elucidation

The molecular structure of this compound consists of a three-carbon propane backbone. A hydroxyl (-OH) group is attached to the first carbon (C1), and an acetate (-OCOCH₃) group is attached to the second carbon (C2). This arrangement makes it a secondary acetate ester with a primary alcohol functionality.

Caption: Chemical Structure of this compound.

CAS Number and Nomenclature

-

Synonyms : 2-Acetoxy-1-propanol, Acetic acid, 2-hydroxy-1-methylethyl ester, 2-Hydroxy-1-methylethyl acetate[3]

Molecular Formula and Weight

Physicochemical Properties

The properties of this compound dictate its behavior as a solvent and its suitability for various applications. Its free primary hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point.

| Property | Value | Unit | Source |

| Molecular Weight | 118.13 | g/mol | PubChem[2] |

| logP (Octanol/Water Partition Coeff.) | -0.070 | Cheméo (Crippen Calculated)[5] | |

| Topological Polar Surface Area | 46.5 | Ų | PubChem[2] |

| Kovats Retention Index (non-polar) | 891.1 | PubChem[2] | |

| Enthalpy of Vaporization (ΔvapH°) | 52.17 | kJ/mol | Cheméo (Joback Calculated)[5] |

Synthesis and Manufacturing

The synthesis of propylene glycol monoacetates is primarily achieved through the esterification of 1,2-propanediol. However, this reaction presents a significant challenge in regioselectivity.

The Challenge of Regioselectivity

Direct acid-catalyzed esterification of 1,2-propanediol with acetic acid or acetylation with acetic anhydride typically yields a mixture of 1,2-propanediol, 1-acetate and this compound.[6] The primary hydroxyl group at the C1 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyl group at C2, leading to the 1-acetate isomer as the major product.

Achieving a high yield of the 2-acetate isomer necessitates a more sophisticated synthetic strategy, such as:

-

Protection-Deprotection Sequence : Selectively protecting the more reactive primary hydroxyl group, followed by acetylation of the secondary hydroxyl group, and subsequent deprotection.

-

Enzymatic Catalysis : Utilizing specific lipases that can exhibit selectivity for the secondary hydroxyl group under controlled conditions.

General Protocol: Non-Selective Acetylation with Acetic Anhydride

This protocol describes a common method that produces a mixture of isomers, which would then require careful purification (e.g., fractional distillation) to isolate the 2-acetate.

Materials:

-

1,2-Propanediol

-

Acetic Anhydride

-

Pyridine (catalyst and acid scavenger)

-

Diethyl ether (extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, addition funnel, ice bath

Procedure:

-

To a round-bottom flask containing 1,2-propanediol and pyridine in an ice bath, slowly add acetic anhydride from an addition funnel with constant stirring.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, pour the mixture into cold water to hydrolyze excess acetic anhydride.

-

Extract the product mixture with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of 1- and 2-acetate isomers, must be purified by fractional distillation to isolate this compound.

Caption: General workflow for the synthesis and purification of 1,2-propanediol acetates.

Analytical Methodologies

Accurate identification and quantification of this compound, especially in the presence of its isomer, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high resolution and definitive identification capabilities.

Protocol: GC-MS Analysis of Propylene Glycol Acetates

This protocol provides a framework for the separation and identification of propylene glycol acetate isomers.

Instrumentation & Consumables:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Capillary Column: A mid-polarity column, such as one based on a cyanopropylphenyl stationary phase (e.g., Rxi®-1301Sil MS), is recommended for resolving isomers.[7][8]

-

Sample Vials, Syringes

-

Carrier Gas: Helium or Hydrogen

-

Reference standards for 1,2-propanediol, 1-acetate and this compound

GC-MS Conditions (Typical):

-

Injector Temperature : 230 °C

-

Carrier Gas Flow : 1.0 mL/min (Constant Flow)

-

Oven Program :

-

Initial Temperature: 50 °C, hold for 5 minutes

-

Ramp: 30 °C/min to 230 °C

-

Hold: 5 minutes at 230 °C[9]

-

-

MS Transfer Line Temp : 250 °C

-

Ion Source Temp : 230 °C

-

Scan Range : 35-200 amu

Procedure:

-

Sample Preparation : Dilute the sample (e.g., from a synthesis reaction) in a suitable solvent like methanol or dichloromethane to a final concentration of approximately 10-100 µg/mL.

-

Calibration : Prepare a series of calibration standards containing known concentrations of both the 1-acetate and 2-acetate isomers to establish retention times and response factors.

-

Injection : Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis :

-

Identify the peaks corresponding to each isomer based on their retention times, as determined from the calibration standards.

-

Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern provides definitive structural confirmation.

-

Quantify the relative amounts of each isomer by integrating the peak areas and applying the calibration data.

-

Applications in Research and Drug Development

While its isomer, 1,2-propanediol, 1-acetate (propylene glycol monomethyl ether acetate or PGMEA), is a high-production-volume solvent used extensively in coatings, inks, and the semiconductor industry, the applications for this compound are more specialized.[10][11][12][13]

-

Specialty Solvent : Due to its specific polarity, hydrogen bonding capability, and evaporation rate, it can be evaluated as a component in complex solvent systems for formulations where precise solubility and release characteristics are required.

-

Chemical Intermediate : The presence of a free primary hydroxyl group and a protected secondary hydroxyl group makes it a useful building block (synthon) in multi-step organic synthesis. It allows for selective reactions at the C1 position, after which the acetate group at C2 can be removed if desired.

-

Formulation Excipient : In drug development, propylene glycol and its derivatives are often explored as excipients. The unique properties of the 2-acetate isomer could make it a candidate for non-aqueous formulations, as a plasticizer, or as a solubilizing agent, though this would require extensive toxicological evaluation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Handling : Work in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[14]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong oxidizing agents, acids, and sources of ignition.[14]

-

First Aid : In case of inhalation, move to fresh air. If skin or eye contact occurs, flush with copious amounts of water. If ingested, do not induce vomiting and seek medical attention.[14]

Conclusion

This compound is a specific isomer of propylene glycol monoacetate whose utility is defined by its unique chemical structure. While its synthesis is complicated by the challenge of regioselectivity, its potential as a specialty solvent and a tailored chemical intermediate makes it a compound of interest for advanced research and development. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is fundamental to unlocking its potential in specialized chemical applications.

References

- Synerzine. (2018). 1,2-Propanediol diacetate Safety Data Sheet.

- Guidechem. (n.d.). 1,2-Propanediol,2-acetate (CAS No. 6214-01-3) SDS.

- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling 1,2-Propanediol, 1-acetate.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6214-01-3).

- LANXESS. (2018). 1,2-Propanediol, 1,2-diacetate Product Safety Assessment.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.

- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.

- Jiangsu Lingna International Trade Co., Ltd. (n.d.). Propylene glycol di-acetate.

- Sigma-Aldrich. (2025). 1,2-Propanediol Safety Data Sheet.

- Vulcanchem. (n.d.). 1,2-Propanediol, 1-acetate - 627-69-0.

- PENPET Petrochemical Trading. (n.d.). Propylene glycol methyl ether acetate (PMA).

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- PSE Community.org. (2024). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst.

- MDPI. (2024).

- BenchChem. (n.d.). 1,2-Propanediol, 1-Acetate|627-69-0|C5H10O3.

- ADDTEK. (n.d.). Propylene Glycol Methyl Ether Acetate.

- BenchChem. (2025). Navigating the Synthesis of 1,2-Propanediol, 1-acetate: An Economic and Experimental Comparison of Key Routes.

- Wikipedia. (n.d.). Propylene glycol methyl ether acetate.

- Science.gov. (n.d.). ether acetate pgmea: Topics by Science.gov.

- ACS Publications. (2023). New Trends and Perspectives in Production of 1,2-Propanediol. Industrial & Engineering Chemistry Research, 62(21), 8145–8163.

- ResearchGate. (2023). New Trends and Perspectives in Production of 1,2-Propanediol. Industrial & Engineering Chemistry Research.

- U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Substance Registry Services.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H10O3 | CID 110806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound (CAS 6214-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gcms.cz [gcms.cz]

- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 9. psecommunity.org [psecommunity.org]

- 10. High-quality Propylene Glycol Methyl Ether Acetate | PENPET [penpet.com]

- 11. benchchem.com [benchchem.com]

- 12. Propylene Glycol Methyl Ether Acetate - Solvents - ADDTEK - Chemistry Creates Value [add-tek.com]

- 13. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Maze of Chemical Nomenclature: A Guide to the Synonyms for 1-hydroxypropan-2-yl acetate and its Common Confusant, PGMEA

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and drug development, ambiguity can be a costly adversary. The accurate identification of a chemical entity is paramount, yet the landscape of chemical nomenclature is fraught with synonyms, trade names, and historical terms that can lead to confusion. This guide provides a comprehensive overview of the synonyms for 1-hydroxypropan-2-yl acetate, a molecule of interest in various synthetic pathways. Furthermore, it addresses a common and critical point of confusion by distinguishing it from the structurally similar and industrially ubiquitous solvent, 1-methoxypropan-2-yl acetate, widely known as PGMEA.

The Critical Distinction: Hydroxy vs. Methoxy

At the outset, it is imperative to differentiate between the primary subject of this guide, 1-hydroxypropan-2-yl acetate , and a compound with which it is often confused, 1-methoxypropan-2-yl acetate . The single-letter difference in their names—'h' for hydroxy versus 'm' for methoxy—denotes a significant structural and functional disparity.

-

1-hydroxypropan-2-yl acetate (CAS No. 6214-01-3) features a hydroxyl (-OH) group. This functional group can participate in hydrogen bonding and act as a nucleophile or a proton donor, influencing its reactivity and physical properties.

-

1-methoxypropan-2-yl acetate (CAS No. 108-65-6) contains a methoxy (-OCH3) group. The replacement of the hydroxyl proton with a methyl group renders it aprotic and alters its solvent characteristics, making it a staple in industries such as microelectronics and coatings.[1]

This guide will first detail the nomenclature of the user-specified compound, 1-hydroxypropan-2-yl acetate, before providing a thorough examination of the extensive synonymity of 1-methoxypropan-2-yl acetate (PGMEA) to equip researchers with the knowledge to avoid potential misidentification.

Part 1: Unveiling the Synonyms of 1-hydroxypropan-2-yl acetate

1-hydroxypropan-2-yl acetate is a less common chemical entity in the broader literature compared to its methoxy counterpart. However, precise identification is no less critical. The following is a breakdown of its known synonyms and identifiers.

Systematic and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system to avoid ambiguity. The preferred IUPAC name for this compound is 1-hydroxypropan-2-yl acetate .[2] Other systematic names include:

Common and Trivial Names

In less formal contexts and older literature, a variety of names may be encountered:

-

2-Acetoxy-1-propanol[2]

-

1-Hydroxy-2-propyl acetate[3]

-

1-Hydroxyisopropyl acetate[3]

-

2-Acetoxypropanol[3]

-

2-Hydroxy-1-methylethyl acetate[3]

-

2-O-Acetylpropylene glycol[3]

-

propylene glycol-2-acetate[2]

A summary of key identifiers for 1-hydroxypropan-2-yl acetate is presented in the table below.

| Identifier | Value |

| IUPAC Name | 1-hydroxypropan-2-yl acetate |

| CAS Number | 6214-01-3 |

| Molecular Formula | C5H10O3 |

| Common Synonyms | 2-Acetoxy-1-propanol, this compound |

Part 2: The Extensive Nomenclature of 1-methoxypropan-2-yl acetate (PGMEA)

The widespread industrial use of 1-methoxypropan-2-yl acetate has led to a vast array of synonyms, abbreviations, and trade names, making it a prime candidate for confusion. A comprehensive understanding of its nomenclature is essential for any researcher working with solvents or in fields where PGMEA is prevalent.

IUPAC and Systematic Names

The preferred IUPAC name is 1-methoxypropan-2-yl acetate .[1][4] However, several other systematic names are also recognized:

-

1-methoxy-2-propanyl acetate[1]

-

2-Acetoxy-1-methoxypropane[4]

-

1-Methoxy-2-acetoxypropane[4]

-

2-Methoxy-1-methylethyl acetate[4]

-

Acetic acid, 2-methoxy-1-methylethyl ester[4]

-

2-Propanol, 1-methoxy-, acetate[4]

Common Abbreviations

Due to its lengthy systematic name, abbreviations are very common in both industrial and academic settings:

-

PGMEA : Propylene glycol monomethyl ether acetate[1]

-

PMA : An abbreviation for Propylene glycol methyl ether acetate

-

MPA : Methoxypropyl acetate[5]

Trade Names

Several major chemical manufacturers market PGMEA under specific trade names. Recognizing these can be crucial when interpreting safety data sheets and technical literature.

-

DOWANOL™ PMA : A trade name used by Dow Chemical Company.[1][6]

-

Methyl PROXITOL Acetate : A trade name used by Shell Chemical.[1]

-

PM Acetate : A trade name used by Eastman.[1]

-

Arcosolv PMA

-

Ektasolve PM Acetate

-

Glycol Ether PMA

The following table summarizes the key identifiers for this widely used solvent.

| Identifier | Value |

| IUPAC Name | 1-methoxypropan-2-yl acetate |

| CAS Number | 108-65-6 |

| Molecular Formula | C6H12O3 |

| Common Abbreviations | PGMEA, PMA, MPA |

| Key Trade Names | DOWANOL™ PMA, Methyl PROXITOL Acetate, PM Acetate |

Visualizing the Nomenclature

To further clarify the relationships between the various names for 1-methoxypropan-2-yl acetate, the following diagram illustrates the hierarchy from the formal IUPAC name to common abbreviations and trade names.

Caption: Hierarchical relationship of names for 1-methoxypropan-2-yl acetate.

Experimental Protocols: The Importance of Unambiguous Identification

In a drug development setting, the misidentification of a starting material, intermediate, or solvent can have catastrophic consequences, leading to failed syntheses, impure products, and incorrect biological data. The case of 1-hydroxypropan-2-yl acetate versus 1-methoxypropan-2-yl acetate serves as a salient example.

Consider a hypothetical synthetic protocol where a primary alcohol is required for an esterification reaction.

Step-by-Step Protocol Example:

-

Reactant Preparation: A chemist is tasked with preparing a specific ester using 1-hydroxypropan-2-yl acetate as the alcohol component. The protocol calls for 1.0 equivalent of "propylene glycol acetate derivative."

-

Solvent/Reagent Procurement: The chemist, searching a chemical inventory database, finds a bottle labeled "PMA" and, assuming it is a simple propylene glycol monoacetate, proceeds with the reaction.

-

Reaction Execution: The reaction is set up with "PMA" (which is actually 1-methoxypropan-2-yl acetate), an acyl chloride, and a base.

This scenario underscores the necessity of using a definitive identifier, such as the CAS number, in all experimental documentation, from laboratory notebooks to publications and regulatory filings.

Conclusion: A Call for Precision

The accurate and unambiguous identification of chemical compounds is a cornerstone of scientific integrity and reproducibility. While the nomenclature of 1-hydroxypropan-2-yl acetate is relatively straightforward, its structural similarity to the widely used solvent 1-methoxypropan-2-yl acetate (PGMEA) presents a significant potential for confusion. Researchers and drug development professionals must be vigilant in verifying the identity of their materials, preferably by using the Chemical Abstracts Service (CAS) number, to ensure the reliability and success of their work. This guide serves as a reference to navigate the complex synonymity of these compounds, fostering a culture of precision in the scientific community.

References

- Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE.

- Wikipedia. (n.d.). Propylene glycol methyl ether acetate.

- PubChem. (n.d.). [(2S)-1-hydroxypropan-2-yl] acetate.

- Henan GP Chemicals Co.,Ltd. (2025, March 31). Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety.

- Dow. (n.d.). DOWANOL™ PMA Technical Data Sheet.

- PubChem. (n.d.). Propylene glycol methyl ether acetate.

- Occupational Safety and Health Administration. (2022, September 21). 1-METHOXY-2-PROPYL ACETATE.

- PubChem. (n.d.). This compound.

- AECOCHEM. (n.d.). Propylene Glycol Monomethyl Ether Acetate CAS 108-65-6.

- Pharmaffiliates. (n.d.). Propylene Glycol Monomethyl Ether Acetate.

- Shell. (n.d.). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL acetate] Product Stewardship Summary.

- The Good Scents Company. (n.d.). methoxyisopropyl acetate.

- Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL ACETATE.

- Haz-Map. (n.d.). 1-Methoxy-2-propyl acetate.

- Ataman Kimya. (n.d.). DOWANOL PMA GLYCOL ETHER.

- Chemsrc. (2025, August 31). Dowanol (R) PMA glycol ether acetate.

- Dow. (n.d.). DOWANOL™ PM Technical Data Sheet.

- PubChem. (n.d.). 1-Propanol, 2-methoxy-, 1-acetate.

- Pharmaffiliates. (n.d.). 1-Hydroxypropan-2-yl acetate.

Sources

- 1. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aecochemical.com [aecochemical.com]

- 6. dow.com [dow.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Acetoxy-1-propanol

This guide provides a comprehensive analysis of the spectral data for 2-Acetoxy-1-propanol (also known as propylene glycol monoacetate), a bifunctional molecule of significant interest in chemical synthesis and materials science. As a compound featuring both a hydroxyl and an ester functional group, its characterization relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural verification and purity assessment.

Introduction: The Structural Elucidation of 2-Acetoxy-1-propanol

2-Acetoxy-1-propanol (C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ) is a key intermediate whose utility is dictated by its precise structure and purity.[1] Spectroscopic analysis is non-negotiable for confirming the identity and integrity of the material, ensuring that isomeric impurities, such as the primary acetate (1-acetoxy-2-propanol), are absent. This guide explains the causality behind the spectral features observed, providing a framework for robust, self-validating analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in 2-Acetoxy-1-propanol, providing unambiguous evidence of its 2-acetoxy substitution pattern.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for reliable NMR data. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for moderately polar compounds like 2-Acetoxy-1-propanol and its single, easily identifiable solvent peak. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its sharp singlet signal does not overlap with most organic proton or carbon signals.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Acetoxy-1-propanol in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The integration value confirms the number of protons in a given environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.[2]

| Assigned Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |

| H -C(1) | ~3.5 - 3.7 | Multiplet | 2H | Protons on the carbon bearing the primary hydroxyl group (C1). They are diastereotopic and coupled to the proton on C2, resulting in a complex multiplet. |

| H -C(2) | ~4.9 - 5.1 | Multiplet | 1H | This single proton is on the carbon (C2) attached to the electron-withdrawing acetoxy group, causing a significant downfield shift. It is coupled to protons on C1 and C3. |

| H -C(3) | ~1.2 | Doublet | 3H | The methyl protons on C3 are coupled to the single proton on C2, resulting in a doublet. |

| H -C(5) (CH₃CO) | ~2.1 | Singlet | 3H | These protons are on the acetyl methyl group (C5). They have no adjacent protons, so they appear as a sharp singlet. |

| OH | ~2.0 - 4.0 | Broad Singlet | 1H | The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is concentration-dependent. It can be confirmed by a D₂O shake, which causes the peak to disappear.[2] |

¹³C NMR Spectral Analysis: Probing the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are primarily influenced by the electronegativity of attached atoms and hybridization.[3][4]

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |

| C(1) | ~66 | Carbon attached to the hydroxyl group. The electronegative oxygen causes a downfield shift into the C-O region.[5] |

| C(2) | ~70 | Carbon attached to the acetoxy group. This is the most downfield of the sp³ carbons in the propanol backbone due to the strong deshielding effect of the ester oxygen. |

| C(3) | ~16 | The methyl carbon is in a typical alkane-like environment, appearing far upfield. |

| C(4) | ~171 | The carbonyl carbon of the ester group. This is the most downfield signal in the spectrum, which is characteristic of C=O groups in esters.[3][4] |

| C(5) | ~21 | The methyl carbon of the acetyl group. It is slightly more downfield than C3 due to the proximity of the carbonyl group. |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the critical hydroxyl and ester functional groups within the molecule.

Theoretical Basis: Molecular Vibrations

IR spectroscopy works by detecting the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its environment, allowing for the identification of functional groups.[6][7][8]

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a single drop of 2-Acetoxy-1-propanol directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR arm to bring the sample into contact with the crystal and acquire the spectrum. Typically, an accumulation of 16-32 scans provides a high-quality spectrum.

-

Cleaning: Clean the crystal thoroughly after analysis.

IR Spectrum Analysis: Characteristic Absorption Bands

The IR spectrum of 2-Acetoxy-1-propanol is dominated by three key regions that validate its structure.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Intensity | Significance |

| 3600 - 3200 | Alcohol (O-H) | Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. Its presence is definitive proof of the hydroxyl group.[7][9] |

| 3000 - 2850 | Alkane (C-H) | Stretch | Strong | Characteristic of the sp³ C-H bonds in the propyl and acetyl methyl groups.[8] |

| ~1735 | Ester (C=O) | Stretch | Strong, Sharp | This intense, sharp peak is a hallmark of the carbonyl group in a saturated ester, distinguishing it from ketones or carboxylic acids.[6][9] |

| ~1240 | Ester (C-O) | Stretch | Strong | This absorption corresponds to the stretching of the C-O single bond adjacent to the carbonyl in the ester group. |

| ~1050 | Alcohol (C-O) | Stretch | Medium-Strong | Corresponds to the C-O single bond of the primary alcohol. |

Visualization: Functional Groups and IR Peaks

Sources

- 1. 1,2-Propanediol, 2-acetate [webbook.nist.gov]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Health and Safety of 1,2-Propanediol, 2-acetate

Section 1: Executive Summary & Core Safety Profile

This guide provides comprehensive health and safety information for 1,2-Propanediol, 2-acetate (CAS No. 6214-01-3), also known as propylene glycol diacetate, tailored for professionals in research, development, and pharmaceutical sciences. While possessing a generally low toxicity profile, its handling necessitates a thorough understanding of its specific hazards to ensure a safe laboratory environment.

The primary physical hazard associated with this compound is its classification as a combustible liquid. The primary health hazard is not systemic toxicity but a physical risk of chemical pneumonitis if the liquid is aspirated into the lungs.[1][2] Under normal handling conditions and with appropriate engineering controls and personal protective equipment, this compound can be used safely. It is readily biodegradable and presents a low risk to the environment.[3][4] This document synthesizes data from authoritative sources to provide a risk-based approach to handling, storage, and emergency response.

Section 2: Physicochemical Properties & Hazard Identification

A foundational understanding of the physicochemical properties of this compound is essential for assessing and mitigating risks. These properties dictate its behavior in the laboratory environment, from storage requirements to potential fire hazards.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 623-84-7 | [5] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Mass | 160.17 g/mol | |

| Appearance | Colorless Liquid | [1] |

| Odor | Mild, ether-like | [4][5] |

| Boiling Point | 190-191 °C (374-376 °F) | [1][6] |

| Melting Point | -31 °C (-23.8 °F) | [1] |

| Flash Point | 86-87 °C (187-189 °F) (Closed Cup) | [1][6] |

| Density | 1.055 - 1.06 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.3 hPa (0.225 mmHg) at 20 °C | [4] |

| Solubility in Water | Good (76-100 g/L at 20 °C) | [1][4] |

| Auto-ignition Temp. | 431 °C (808 °F) | [1][6] |

GHS Hazard Classification & Summary

This compound is classified under the Globally Harmonized System (GHS). The primary hazard is its flammability.

-

GHS Classification: Flammable Liquids, Category 4 (Combustible liquid).

-

Signal Word: Warning.

-

Hazard Statement: H227 - Combustible liquid.

Key Hazard Insights:

-

Combustibility: As a combustible liquid, it can ignite when exposed to an ignition source, especially if heated above its flash point. Vapors are heavier than air and can form explosive mixtures with air, particularly in enclosed spaces or above 86°C.[1][7]

-

Aspiration Hazard: While not classified for acute toxicity, if the liquid is swallowed and subsequently enters the lungs (aspiration), it can cause severe lung inflammation, known as chemical pneumonitis.[1][2] This is a critical consideration for first aid, where inducing vomiting is contraindicated.[1]

-

Peroxide Formation: The substance can presumably form explosive peroxides.[1][2] This is particularly relevant for older containers or before distillation. It is prudent to check for peroxides before heating or distilling.[1]

-

Reactivity: It reacts violently with strong oxidants.[1] Contact with strong acids or bases should also be avoided.

Section 3: Toxicological Profile and Health Hazards

The toxicological data for this compound indicate a low level of systemic toxicity. The primary health risks are associated with physical aspiration and mild irritation rather than systemic effects.

-

Acute Toxicity: The substance has a very high oral LD50 in rats of 13,530 mg/kg, indicating low acute oral toxicity. It is not classified as acutely toxic via dermal or inhalation routes.[5]

-

Skin and Eye Irritation: It is not classified as a skin or eye irritant.[5] Mild, transient irritation may occur upon contact, but it is not considered corrosive.[8] For the parent compound, propylene glycol, frequent skin exposure can sometimes cause irritation, particularly on compromised skin.[9]

-

Sensitization: It is not classified as a respiratory or skin sensitizer.[5]

-

Chronic Exposure: No data from available sources suggests that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[3][5]

-

Occupational Exposure Limits (OELs): No specific OELs (e.g., OSHA PEL, ACGIH TLV) have been established in the United States.[8][10] One source notes a provisional 8-hour limit in Denmark of 100 ppm.[7][11] In the absence of specific limits, exposure should be minimized through the engineering controls and work practices outlined in this guide.

Section 4: A Proactive Approach to Safety: Risk Assessment & the Hierarchy of Controls

A robust safety culture is built on proactive risk assessment rather than reactive measures. The hierarchy of controls is a fundamental framework for implementing the most effective and feasible safety measures. The priority is always to eliminate or reduce the hazard at its source.

Caption: General workflow for responding to a chemical spill in the laboratory.

-

Spill Procedure:

-

Remove all ignition sources from the area. [1][7] 2. Ensure the area is well-ventilated (preferably within a fume hood). [7] 3. Contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder. [1][8] 4. Collect the absorbed material using non-sparking tools and place it into a suitable, tightly sealed container for disposal. [7][10] 5. Do not allow the product to enter drains or waterways. [5][8]* Fire Procedure:

-

In case of fire, use water spray, dry powder, foam, or carbon dioxide (CO₂) as extinguishing media. [1] 2. Do not use a direct water jet, as it may spread the fire.

-

Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

-

Section 7: Storage, Incompatibility, and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area. [10]* Keep containers tightly closed to prevent moisture absorption and vapor release. [8]* Store away from heat, sparks, open flames, and other ignition sources. * The storage class for this combustible liquid is typically Class 10.

Chemical Incompatibility

It is crucial to segregate this compound from incompatible materials to prevent hazardous reactions.

Caption: Avoid storing this compound with these incompatible chemical classes.

-

Strong Oxidizing Agents: Reacts violently. [1]* Strong Acids & Bases: Can react; avoid storage with these materials.

Waste Disposal

-

Waste material must be disposed of as hazardous waste.

-

Do not empty into drains or the environment. [5]* All waste disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, regional, and national regulations. * Contaminated packaging should be handled in the same manner as the substance itself. [5]

References

- Ataman Kimya. (n.d.). 1,2-PROPANEDIOL DIACETATE.

- ECHEMI. (n.d.). Propylene glycol diacetate SDS, 623-84-7 Safety Data Sheets.

- Chemos GmbH & Co.KG. (2021, September 28). Safety Data Sheet: Propylene glycol diacetate.

- PubChem. (n.d.). Propylene Glycol Diacetate.

- Anmol Chemicals. (n.d.). Propylene Glycol Diacetate SDS MSDS of Manufacturers.

- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 1,2-Propyleneglycol diacetate.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - Propylene glycol diacetate.

- Spectrum Chemical. (2016, December 9). SAFETY DATA SHEET - PROPYLENE GLYCOL DIACETATE.

- International Labour Organization & World Health Organization. (2021). ICSC 0943 - PROPYLENE GLYCOL DIACETATE.

- PCCA. (n.d.). Safety Data Sheet - Propylene Glycol.

- Boxa Solvents. (n.d.). Propylene Glycol Diacetate With Competitive Price.

- West, R. J., et al. (2014). The distribution, fate, and effects of propylene glycol substances in the environment.

- Healthline. (2018, October 2). Propanediol in Cosmetics: Is It Safe to Use?.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Propylene Glycol.

- LookChem. (2019, July 25). Toxicology, metabolism, and biochemistry of 1,2-propanediol.

- NIOSH. (2014, July 1). PROPYLENE GLYCOL DIACETATE - International Chemical Safety Cards.

- Chen, Z., & Liu, D. (2016). The metabolic pathway for the production of 1,2-propanediol (1,2-PDO).

- Jain, R., & Yan, Y. (2011). Designed metabolic pathway for 1,2-propanediol and 1-propanol production.

- Synerzine. (2018, June 22). 1,2-Propanediol diacetate Safety Data Sheet.

- Lanxess. (2018, December). 1,2-Propanediol, 1,2-diacetate Product Safety Assessment.

- Lessmann, H., et al. (2005). Skin-sensitizing and irritant properties of propylene glycol.

- Carl ROTH. (2024, September 18). Safety Data Sheet: Propane-1,2-diyl diacetate.

- Ruddick, J. A. (1972). Toxicology, metabolism, and biochemistry of 1,2-propanediol. Toxicology and Applied Pharmacology, 21(1), 102-11.

- Rudney, H. (1950). The metabolism of 1,2-propanediol. Archives of Biochemistry, 29(1), 231-2.

- Li, C., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Biotechnology for Biofuels, 14(1), 221.

- Singh, P. P., et al. (1982). A pharmacological study of propane-1,2-diol. Indian Journal of Physiology and Pharmacology, 26(1), 33-42.

- The Hidden Risks in Natural Skincare Products. (2025, May 21). [Source Not Provided].

- Byrdie. (2024, October 29). Propanediol: The Skincare Ingredient Derms Want You to Know.

- Cole-Parmer. (n.d.). Chemical Compatibility Chart.

Sources

- 1. ICSC 0943 - PROPYLENE GLYCOL DIACETATE [chemicalsafety.ilo.org]

- 2. CDC - PROPYLENE GLYCOL DIACETATE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lanxess.com [lanxess.com]

- 5. chemos.de [chemos.de]

- 6. Propylene Glycol Diacetate | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Propylene Glycol Diacetate SDS MSDS of Manufacturers [anmol.org]

- 9. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chemicalbook.com [chemicalbook.com]

Synthesis of 1,2-Propanediol, 2-Acetate from Propylene Glycol: A Guide to Navigating the Challenges of Regioselectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1,2-propanediol, 2-acetate (also known as 1-hydroxypropan-2-yl acetate) from the starting material 1,2-propanediol (propylene glycol). A primary focus of this document is to address the central chemical challenge inherent in this transformation: the regioselective acetylation of the secondary hydroxyl group in the presence of the more sterically accessible and typically more reactive primary hydroxyl group. We will first explore common, non-selective esterification methods that yield isomeric mixtures and discuss their limitations. Subsequently, a robust, multi-step strategy employing chemical protecting groups to achieve high regioselectivity for the desired 2-acetate isomer is detailed. This guide includes step-by-step experimental protocols, mechanistic insights, purification techniques, and a comparative analysis of the isomeric products using standard analytical methods.

Introduction: The Challenge of Regioselective Acylation

This compound (CAS 6214-01-3) is a valuable organic compound featuring both a hydroxyl and an acetate functional group, making it a potentially useful intermediate in chemical synthesis.[1][2] Its synthesis via the acetylation of propylene glycol appears straightforward; however, the asymmetric nature of the diol presents a significant hurdle. Propylene glycol possesses a primary (-CH₂OH) and a secondary (>CHOH) alcohol. The primary hydroxyl is less sterically hindered and generally more nucleophilic, making it the kinetically favored site of attack for most acylating agents.

Consequently, standard acid-catalyzed esterification or direct acetylation procedures often result in a mixture of three products: the desired this compound, the isomeric 1,2-propanediol, 1-acetate, and the di-acetylated byproduct, 1,2-diacetoxypropane.

This guide is structured to first provide a foundational understanding of these non-selective methods and then to present a logical, field-proven strategy for overcoming the regioselectivity challenge, thereby enabling the targeted synthesis of the 2-acetate isomer.

Part I: Non-Selective Synthesis of Propanediol Monoacetates

These methods are useful for producing a mixture of monoacetates but are not suitable when the pure 2-acetate isomer is required. The primary challenge following these syntheses is the difficult separation of the 1- and 2-acetate isomers due to their very similar physical properties.

Mechanistic Overview: Acid-Catalyzed Esterification

The most common industrial approach to esterification is the direct reaction of an alcohol with a carboxylic acid, catalyzed by a strong acid.[3] The mechanism involves the protonation of the carboxylic acid (acetic acid), making it a more potent electrophile. The alcohol (propylene glycol) then performs a nucleophilic attack on the activated carbonyl carbon. A subsequent series of proton transfers leads to the elimination of water and formation of the ester. As both hydroxyl groups of propylene glycol can act as nucleophiles, this pathway inevitably leads to a product mixture.

Caption: Reaction pathways in the acid-catalyzed esterification of 1,2-propanediol.

Experimental Protocol 1: Direct Esterification with Heterogeneous Catalyst

This method utilizes a solid acid catalyst, such as Amberlyst-15, which simplifies catalyst removal post-reaction through simple filtration.[4][5] The use of a Dean-Stark apparatus is critical to remove the water byproduct, driving the reversible reaction toward the products.

Methodology:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add 1,2-propanediol (1.0 mol equiv.), glacial acetic acid (1.1 mol equiv.), a suitable solvent for azeotropic water removal (e.g., toluene, approx. 20% of total reactant volume), and Amberlyst-15 catalyst (5-10% by weight of the limiting reactant).[5]

-

Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as a toluene azeotrope.

-

Monitoring: Monitor the reaction's progress by the amount of water collected. The reaction is typically complete when water ceases to accumulate (usually 2-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence stops to neutralize excess acetic acid.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil, an isomeric mixture, requires purification by fractional distillation under vacuum. Note: Baseline separation of the 1- and 2-acetate isomers by distillation is extremely challenging.

Part II: A Regioselective Strategy for this compound Synthesis

To overcome the inherent lack of selectivity, a protection-acylation-deprotection strategy is the most reliable chemical approach. This method isolates the reactivity of the secondary hydroxyl group by temporarily blocking the more reactive primary hydroxyl.

Caption: Workflow for the regioselective synthesis of this compound.

Step 1: Selective Protection of the Primary Hydroxyl

The key to this strategy is the use of a sterically bulky protecting group that will react preferentially with the less hindered primary hydroxyl. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability and selective removal conditions.

Methodology:

-

Dissolve Substrate: Dissolve 1,2-propanediol (1.0 mol equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Add Base: Add a base such as triethylamine (Et₃N) or imidazole (1.2 mol equiv.). Cool the solution in an ice bath (0°C).

-

Add Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.05 mol equiv.) as a solution in the same solvent. A slight excess is used to ensure full conversion of the primary alcohol, but a large excess should be avoided to minimize protection of the secondary alcohol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated ammonium chloride solution, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (1-(tert-butyldimethylsilyloxy)propan-2-ol) by flash column chromatography on silica gel.

Step 2: Acetylation of the Secondary Hydroxyl

With the primary hydroxyl group masked, the secondary hydroxyl is now the only available site for acylation.

Methodology:

-

Dissolve Substrate: Dissolve the purified 1-(tert-butyldimethylsilyloxy)propan-2-ol (1.0 mol equiv.) in anhydrous DCM.

-

Add Reagents: Add pyridine (1.5 mol equiv.) followed by the slow addition of acetic anhydride (1.2 mol equiv.) at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding water. Extract with DCM, and wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 3: Deprotection to Yield the Final Product

The final step is the selective removal of the TBDMS protecting group without cleaving the newly formed ester bond. Fluoride ion sources are highly effective for this.

Methodology:

-

Dissolve Substrate: Dissolve the protected acetate from the previous step in THF.

-

Add Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 mol equiv.).

-

Reaction: Stir at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Final Purification: Purify the final product, this compound, by flash column chromatography or vacuum distillation to yield the pure compound.

Product Purification and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product, and critically, to differentiate it from its 1-acetate isomer.

Caption: General workflow for the purification and analytical validation of the final product.

Comparative Data Presentation

Distinguishing between the 1-acetate and 2-acetate isomers is most definitively achieved using NMR spectroscopy. The electronic environment of protons and carbons is subtly different in each isomer, leading to predictable differences in their chemical shifts.[6][7]

| Parameter | 1,2-Propanediol, 1-Acetate (1-acetoxy-2-propanol) | This compound (2-acetoxy-1-propanol) | Rationale for Difference |

| Structure | CH₃-CH(OH)-CH₂-OAc | CH₃-CH(OAc )-CH₂-OH | Position of the acetate group. |

| ¹H NMR (Protons) | |||

| -CH(OH)- | ~3.9-4.1 ppm (multiplet) | ~4.8-5.0 ppm (multiplet) | The methine proton is significantly deshielded (shifted downfield) when attached to the electron-withdrawing acetate group. |

| -CH₂OAc / -CH₂OH | ~4.0-4.2 ppm (multiplet) | ~3.5-3.7 ppm (multiplet) | The methylene protons are more deshielded when esterified (1-acetate) compared to when they are part of a primary alcohol (2-acetate). |

| -CH₃ (doublet) | ~1.2 ppm | ~1.2 ppm | Minimal difference expected. |

| -C(O )CH₃ (singlet) | ~2.1 ppm | ~2.1 ppm | Minimal difference expected. |

| ¹³C NMR (Carbons) | |||

| >C H(OH) / >C H(OAc) | ~68 ppm | ~72 ppm | The methine carbon is more deshielded when attached to the acetate oxygen. |

| -C H₂OAc / -C H₂OH | ~69 ppm | ~66 ppm | The methylene carbon is more deshielded when esterified. |

Note: Predicted chemical shifts (in ppm) are approximate and can vary based on solvent and concentration.

FT-IR Spectroscopy: Both isomers will show a broad O-H stretch (~3400 cm⁻¹) and a sharp C=O stretch (~1735 cm⁻¹). While not ideal for distinguishing the isomers, these peaks confirm the presence of the required functional groups.

Conclusion and Future Perspectives

The synthesis of this compound is a nuanced task that highlights the importance of controlling regioselectivity in organic synthesis. While direct, one-step acetylation of propylene glycol is chemically straightforward, it invariably leads to an isomeric mixture that is difficult to separate. For research, development, and pharmaceutical applications where isomeric purity is paramount, a deliberate and controlled multi-step approach using a protection-acylation-deprotection strategy is required. This method, while more labor-intensive, provides a reliable pathway to the desired 2-acetate isomer in high purity.

Future advancements in this field will likely focus on the development of novel catalytic systems. The discovery of a heterogeneous catalyst or a specific enzyme (e.g., a lipase with unique selectivity) that can directly and selectively acetylate the secondary hydroxyl of propylene glycol would represent a significant process intensification, making the synthesis more efficient, economical, and environmentally friendly.

References

- Insights on production mechanism and industrial applications of renewable propylene glycol. (URL: [Link])

- Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. (URL: [Link])

- Transesterification of propylene glycol methyl ether by reactive simulated moving bed chromatography using homogeneous c

- Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. (URL: [Link])

- NMR Chemical Shifts. (URL: [Link])

- Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous C

- WO2003087078A1 - Selective acylation of secondary hydroxyl groups - Google P

- 1H NMR Chemical Shift - Oregon St

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

- 1,2-Propanediol, 1-acet

- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchG

- This compound | C5H10O3 | CID 110806 - PubChem. (URL: [Link])

- Chemical Properties of this compound (CAS 6214-01-3) - Cheméo. (URL: [Link])

- Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Publishing. (URL: [Link])

- US20050026260A1 - Enzymatic resolution of propylene glycol alkyl (or aryl)

Sources

- 1. This compound | C5H10O3 | CID 110806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 6214-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 1,2-Propanediol, 2-acetate: Commercial Availability, Synthesis, and Applications for Researchers

Introduction: Understanding 1,2-Propanediol, 2-acetate

This compound (CAS RN: 6214-01-3), also known as 1-hydroxypropan-2-yl acetate, is a monoester of propylene glycol and acetic acid.[1][2][3] This organic compound is a colorless liquid with a slightly sweet odor.[3] Its bifunctional nature, possessing both a primary hydroxyl group and a secondary acetate group, imparts unique solvency and reactivity characteristics that make it a valuable, albeit less common, isomer of propylene glycol monoacetate. This guide provides an in-depth exploration of its commercial landscape, synthesis strategies, and specific applications, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application and handling.

| Property | Value | Source |

| CAS Number | 6214-01-3 | [1][2] |

| Molecular Formula | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Boiling Point | 191°C at 760 mmHg | [3] |

| Flash Point | 77.5°C | [3] |

| Density | 1.05 g/cm³ | [3] |

| IUPAC Name | 1-hydroxypropan-2-yl acetate | [1] |

| Synonyms | 2-Acetoxy-1-propanol, Propylene glycol 2-monoacetate | [1] |

Commercial Availability and Suppliers

While not as commonly stocked as its 1-acetate isomer, this compound is available from a range of chemical suppliers, typically in research and laboratory quantities. High-purity grades are essential for applications in drug development and analytical sciences.

Key Suppliers:

| Supplier | Purity/Grades Offered | Noteworthy Information |

| LookChem | Research Grade | Provides a platform for sourcing from various manufacturers.[3] |

| ChemicalBook | Research Grade | Lists multiple suppliers, including Cato Research Chemicals Inc. and Hubei YoungXin Pharmaceutical Tech Co.,Ltd.[4] |

| Pharmaffiliates | Reference Standard | Offers the compound for pharmaceutical research and quality control.[5] |

| BLD Pharm | Research Grade | Available for online ordering, sometimes with special offers.[6] |

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the purity and identify any potential isomeric impurities, such as the 1-acetate and diacetate forms of 1,2-propanediol.

Synthesis of this compound: A Focus on Regioselectivity

The synthesis of this compound presents a challenge in regioselectivity due to the presence of both a primary and a secondary hydroxyl group in the parent molecule, 1,2-propanediol. Standard esterification with acetic acid or acetic anhydride often yields a mixture of the 1-acetate, 2-acetate, and the diacetate.[7] Achieving a high yield of the 2-acetate isomer necessitates specific synthetic strategies.

Enzymatic Synthesis: The Path to High Regioselectivity

Lipase-catalyzed reactions have emerged as a highly effective method for the regioselective acylation of polyols.[8] Lipases, such as those from Candida antarctica or Pseudomonas fluorescens, can exhibit a high degree of selectivity for the secondary hydroxyl group of 1,2-propanediol under optimized conditions.[8]

Illustrative Experimental Protocol (Lipase-Catalyzed Acetylation):

-

Reaction Setup: In a temperature-controlled vessel, dissolve 1,2-propanediol in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin). Immobilized enzymes are preferred for ease of separation and potential for reuse.

-

Acyl Donor: Introduce a mild acylating agent, such as vinyl acetate, which can drive the reaction forward by the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 30-50°C, with constant stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the ratio of the 1-acetate and 2-acetate isomers.

-